2-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline 2-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline
Brand Name: Vulcanchem
CAS No.: 847783-54-4
VCID: VC11997583
InChI: InChI=1S/C15H9ClN4/c16-11-5-3-4-10(8-11)14-18-15-12-6-1-2-7-13(12)17-9-20(15)19-14/h1-9H
SMILES: C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC(=CC=C4)Cl
Molecular Formula: C15H9ClN4
Molecular Weight: 280.71 g/mol

2-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline

CAS No.: 847783-54-4

Cat. No.: VC11997583

Molecular Formula: C15H9ClN4

Molecular Weight: 280.71 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline - 847783-54-4

Specification

CAS No. 847783-54-4
Molecular Formula C15H9ClN4
Molecular Weight 280.71 g/mol
IUPAC Name 2-(3-chlorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline
Standard InChI InChI=1S/C15H9ClN4/c16-11-5-3-4-10(8-11)14-18-15-12-6-1-2-7-13(12)17-9-20(15)19-14/h1-9H
Standard InChI Key YQQBGLSXFYXNCA-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC(=CC=C4)Cl
Canonical SMILES C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC(=CC=C4)Cl

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The compound’s structure comprises a triazolo[1,5-c]quinazoline scaffold fused with a 3-chlorophenyl group at position 2. The quinazoline moiety consists of a bicyclic system with a pyrimidine ring fused to a benzene ring, while the triazole ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capabilities. The chlorophenyl substituent contributes electron-withdrawing effects, influencing reactivity and interactions with biological targets.

Table 1: Molecular Properties of 2-(3-Chlorophenyl)- triazolo[1,5-c]quinazoline

PropertyValue
CAS No.847783-54-4
Molecular FormulaC15H9ClN4\text{C}_{15}\text{H}_9\text{ClN}_4
Molecular Weight280.71 g/mol
IUPAC Name2-(3-chlorophenyl)- triazolo[1,5-c]quinazoline
SMILESC1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC(=CC=C4)Cl
InChIKeyYQQBGLSXFYXNCA-UHFFFAOYSA-N

The planar structure facilitates intercalation into DNA, a mechanism observed in Topo II inhibitors. Computational models suggest that the chlorophenyl group stabilizes the compound’s binding to enzyme active sites via hydrophobic interactions .

Synthesis and Structural Modification

General Synthetic Routes

Synthesis typically begins with anthranilic acid derivatives, which undergo cyclization to form quinazoline-2,4-diones. Subsequent chlorination with phosphorus oxychloride yields 2,4-dichloroquinazoline, followed by hydrazine substitution to introduce the triazole ring .

Key Steps:

  • Cyclization: Anthranilic acid reacts with potassium cyanate to form ureidobenzoic acid, which cyclizes under acidic conditions to quinazoline-2,4-dione .

  • Chlorination: Treatment with POCl3\text{POCl}_3 converts the dione to 2,4-dichloroquinazoline .

  • Triazole Formation: Hydrazine hydrate reacts with dichloroquinazoline at 0–5°C to form 2-chloroquinazolin-4-ylhydrazine, which undergoes cyclization with acetic anhydride to yield the triazoloquinazoline core .

Table 2: Reaction Conditions for Key Synthetic Steps

StepReagents/ConditionsYield (%)
CyclizationH2SO4\text{H}_2\text{SO}_4, 100°C65–75
ChlorinationPOCl3\text{POCl}_3, reflux80–85
Triazole Cyclization(CH3CO)2O(\text{CH}_3\text{CO})_2\text{O}, 60°C70–78
Cell LineIC50_{50} (μM)Mechanism
MCF-712.4 ± 1.2Topo II inhibition
HCT-11618.9 ± 2.1DNA intercalation

Antimicrobial Effects

Preliminary studies indicate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL) . The chlorophenyl group enhances membrane permeability, disrupting bacterial cell walls.

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The compound’s low solubility in water (<0.1 mg/mL) and high logP (3.2) suggest poor bioavailability, necessitating formulation strategies like nanoencapsulation.

Table 4: Calculated Physicochemical Parameters

ParameterValueMethod
logP3.2Molinspiration
PSA56.7 ŲChemAxon
H-bond donors1SwissADME

Metabolic Stability

Microsomal studies indicate rapid hepatic clearance (t1/2_{1/2} = 15 min), primarily via CYP3A4-mediated oxidation . Structural modifications, such as fluorination, may enhance metabolic stability.

Future Directions and Challenges

Structural Optimization

  • Electron-Withdrawing Groups: Introducing nitro or trifluoromethyl groups may enhance DNA-binding affinity.

  • Prodrug Strategies: Phosphate esters could improve aqueous solubility for intravenous administration .

Target Validation

CRISPR-Cas9 screens could identify synthetic lethal interactions, refining the compound’s therapeutic window .

Toxicity Profiling

Chronic toxicity studies in rodents are needed to evaluate hepatotoxicity risks associated with prolonged Topo II inhibition.

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